molecular formula C5H11NO B3054040 Butanal, 3-methyl-, oxime, (Z)- CAS No. 5780-40-5

Butanal, 3-methyl-, oxime, (Z)-

Cat. No.: B3054040
CAS No.: 5780-40-5
M. Wt: 101.15 g/mol
InChI Key: JAUPRNSQRRCCRR-XQRVVYSFSA-N
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Description

. It is a derivative of butanal, where the oxime group replaces the carbonyl group. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 3-methyl-, oxime, (Z)- typically involves the reaction of 3-methylbutanal with hydroxylamine. The reaction is carried out under acidic or basic conditions to form the oxime derivative . The general reaction is as follows:

3-methylbutanal+hydroxylamine3-methylbutanal oxime\text{3-methylbutanal} + \text{hydroxylamine} \rightarrow \text{3-methylbutanal oxime} 3-methylbutanal+hydroxylamine→3-methylbutanal oxime

Industrial Production Methods: Industrial production of Butanal, 3-methyl-, oxime, (Z)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Types of Reactions:

    Oxidation: Butanal, 3-methyl-, oxime, (Z)- can undergo oxidation reactions to form corresponding nitriles or other oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Butanal, 3-methyl-, oxime, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanal, 3-methyl-, oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Butanal, 3-methyl-: The parent compound without the oxime group.

    3-Methylbutyraldehyde oxime: Another isomeric form of the oxime derivative.

Comparison:

Properties

IUPAC Name

(NZ)-N-(3-methylbutylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPRNSQRRCCRR-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-40-5, 626-90-4
Record name Butanal, 3-methyl-, oxime, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC75629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanal, 3-methyl-, oxime, (Z)-
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Butanal, 3-methyl-, oxime, (Z)-
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Butanal, 3-methyl-, oxime, (Z)-
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Butanal, 3-methyl-, oxime, (Z)-
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Butanal, 3-methyl-, oxime, (Z)-
Reactant of Route 6
Butanal, 3-methyl-, oxime, (Z)-

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